![molecular formula C20H21N3O3S3 B6555184 3-[(4-phenylpiperazin-1-yl)sulfonyl]-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide CAS No. 1040641-38-0](/img/structure/B6555184.png)
3-[(4-phenylpiperazin-1-yl)sulfonyl]-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide
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Description
- Safety Information : It is classified as a warning substance, with potential hazards related to ingestion, skin contact, and inhalation. Precautions should be taken during handling .
Synthesis Analysis
The synthetic route for this compound involves the cyclization of 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA). The resulting 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines exhibit potential antifungal properties .
Molecular Structure Analysis
The molecular structure consists of a thiophene core with a sulfonyl group and a phenylpiperazine moiety. The presence of these functional groups suggests potential biological activity .
Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft . The compound’s mode of action is both competitive and non-competitive, meaning it can bind to both the active site and other parts of the enzyme .
Biochemical Pathways
By inhibiting AChE, the compound affects the cholinergic pathway . This pathway is involved in many cognitive functions, including learning and memory . By increasing the availability of acetylcholine, the compound enhances the transmission of signals in this pathway .
Pharmacokinetics
Its effectiveness as an ache inhibitor suggests that it is able to cross the blood-brain barrier and reach its target in the brain .
Result of Action
The inhibition of AChE and the subsequent increase in acetylcholine levels can lead to improved cognitive function . This makes the compound potentially useful in the treatment of neurodegenerative diseases like Alzheimer’s disease, which are characterized by a decline in cognitive abilities .
properties
IUPAC Name |
3-(4-phenylpiperazin-1-yl)sulfonyl-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S3/c24-20(21-15-17-7-4-13-27-17)19-18(8-14-28-19)29(25,26)23-11-9-22(10-12-23)16-5-2-1-3-6-16/h1-8,13-14H,9-12,15H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTJGBZECJZWMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=C(SC=C3)C(=O)NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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